4-phenyl-3-Isoxazolecarboxylic acid methyl ester
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Overview
Description
Methyl 4-phenylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-phenylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form methyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in refluxing methanol to yield methyl 4-phenylisoxazole-3-carboxylate .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 4-phenylisoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 3-Phenyl-5-methylisoxazole-4-carboxylic acid
Comparison: Methyl 4-phenylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)10-9(7-15-12-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
OSFDWIDFTPDXOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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